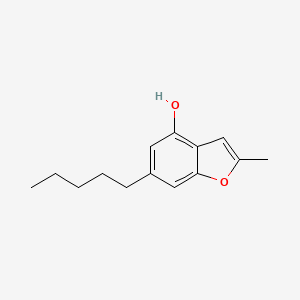

2-Methyl-6-pentyl-1-benzofuran-4-ol

Description

Properties

CAS No. |

61975-74-4 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-methyl-6-pentyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C14H18O2/c1-3-4-5-6-11-8-13(15)12-7-10(2)16-14(12)9-11/h7-9,15H,3-6H2,1-2H3 |

InChI Key |

GNZFJUXDPXEZFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C2C=C(OC2=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Methyl-6-pentylbenzofuran-4-ol, typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the Friedel-Crafts alkylation followed by intramolecular cyclization is a widely used method . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and selectivity. Recent advancements have focused on innovative synthetic routes that utilize catalytic systems to streamline the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-pentylbenzofuran-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-4-one derivatives, while reduction can produce benzofuran-4-ol derivatives .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antibacterial and anti-oxidative properties.

Medicine: Explored for its potential as an anti-tumor and anti-viral agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-pentylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. Additionally, its antibacterial effects are attributed to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

- 2-Methylbenzofuran

- 6-Pentylbenzofuran

- 4-Hydroxybenzofuran

Uniqueness

2-Methyl-6-pentylbenzofuran-4-ol is unique due to the presence of both a methyl and a pentyl group, which contribute to its distinct chemical and biological properties. Compared to other benzofuran derivatives, it exhibits enhanced anti-tumor and antibacterial activities, making it a promising candidate for further research and development .

Biological Activity

2-Methyl-6-pentyl-1-benzofuran-4-ol (C14H18O2), a compound belonging to the benzofuran family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-methyl-6-pentyl-1-benzofuran-4-ol features a hydroxyl group at the 4-position of the benzofuran ring, contributing to its reactivity. Its molecular weight is approximately 218.29 g/mol. The compound's unique alkyl chain length and hydroxyl group positioning significantly influence its solubility and biological activity compared to similar compounds.

Antimicrobial Properties

Studies indicate that derivatives of 2-methyl-6-pentyl-1-benzofuran-4-ol exhibit promising antimicrobial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 0.78 μg/mL to 6.25 μg/mL, showcasing their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Methyl-6-pentyl-1-benzofuran-4-ol | 0.78 - 6.25 | Staphylococcus aureus |

| Compound A | 3.12 | E. coli |

| Compound B | 5.00 | Pseudomonas aeruginosa |

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. It has shown activity against viral infections by inhibiting viral replication in cellular models. The specific mechanisms of action remain under investigation, but preliminary studies suggest that the hydroxyl group may play a critical role in binding to viral proteins.

Anticancer Potential

Recent studies have explored the anticancer properties of benzofuran derivatives, including 2-methyl-6-pentyl-1-benzofuran-4-ol. In vitro assays demonstrated that certain derivatives induce apoptosis in cancer cell lines, such as K562 leukemia cells. The Annexin V-FITC assay indicated increased levels of reactive oxygen species (ROS) and activation of caspases, suggesting a mitochondrial pathway for apoptosis induction .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 2-Methyl-6-pentyl-1-benzofuran-4-ol | 12 | K562 |

| Compound C | 11 | A2780 (Ovarian Cancer) |

| Compound D | 15 | MCF7 (Breast Cancer) |

The biological activities of 2-methyl-6-pentyl-1-benzofuran-4-ol are attributed to its structural characteristics:

- Hydroxyl Group : Essential for antimicrobial and anticancer activities.

- Alkyl Chain Length : Influences solubility and interaction with biological targets.

- Benzofuran Nucleus : Provides a scaffold for diverse pharmacological effects.

Case Studies

- Antimicrobial Study : A study conducted by Yempala et al. evaluated the antimicrobial efficacy of various benzofuran derivatives against M. tuberculosis, revealing that modifications at specific positions significantly enhance activity while maintaining low toxicity towards mammalian cells .

- Anticancer Research : In a recent investigation, compounds derived from benzofurans were tested for their ability to induce apoptosis in leukemia cells, demonstrating that structural modifications can lead to enhanced pro-apoptotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.